methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound is notable for its unique structure, which includes a pyrimidine ring, a sulfonamide group, and an indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
This can be achieved through the reaction of the indole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine . The final step involves the coupling of the pyrimidine ring to the indole-sulfonamide intermediate. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can help streamline the process and improve yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the pyrimidine ring can be reduced to an amine.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids, potentially interfering with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Halosulfuron-methyl: Methyl 3-chloro-5-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate.
Cyflumetofen: 2-methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate.
Uniqueness
Methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate is unique due to its combination of an indole core, a sulfonamide group, and a pyrimidine ring. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
163125-48-2 |
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Molecular Formula |
C17H16ClN5O6S |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
methyl 3-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C17H16ClN5O6S/c1-23-10-7-5-4-6-9(10)14(13(23)15(24)29-3)30(26,27)22-17(25)21-16-19-11(18)8-12(20-16)28-2/h4-8H,1-3H3,(H2,19,20,21,22,25) |
InChI Key |
VHBDCZMLCPCXLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)OC)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)Cl)OC |
Origin of Product |
United States |
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